3-methyl-7-nitro-3,4-dihydro-2H-isoquinolin-1-one
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Overview
Description
3-methyl-7-nitro-3,4-dihydro-2H-isoquinolin-1-one is a chemical compound with a molecular formula of C10H10N2O3 It belongs to the class of isoquinolinones, which are known for their diverse biological and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-nitro-3,4-dihydro-2H-isoquinolin-1-one typically involves the nitration of 3-methyl-3,4-dihydro-2H-isoquinolin-1-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-methyl-7-nitro-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
3-methyl-7-nitro-3,4-dihydro-2H-isoquinolin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 3-methyl-7-nitro-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-3,4-dihydro-2H-isoquinolin-1-one
- 7-nitro-3,4-dihydro-2H-isoquinolin-1-one
- 3,4-dihydro-2H-isoquinolin-1-one
Uniqueness
3-methyl-7-nitro-3,4-dihydro-2H-isoquinolin-1-one is unique due to the presence of both methyl and nitro substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
233272-42-9 |
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Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
3-methyl-7-nitro-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H10N2O3/c1-6-4-7-2-3-8(12(14)15)5-9(7)10(13)11-6/h2-3,5-6H,4H2,1H3,(H,11,13) |
InChI Key |
DKFALZDHVIWUNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1 |
Origin of Product |
United States |
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